

Application Note: Palladium-Catalyzed Synthesis of Substituted Pyrimido[4,5-b]diazepines

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Compound of Interest

Compound Name:	1H-Pyrimido[4,5-b][1,4]diazepine (8CI,9CI)
CAS No.:	17072-23-0
Cat. No.:	B579475

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Introduction & Strategic Significance

The pyrimido[4,5-b][1,4]diazepine scaffold represents a privileged structural motif in medicinal chemistry, serving as a bioisostere to the widely utilized 1,4-benzodiazepines and purines. This bicyclic system is increasingly relevant in the development of kinase inhibitors (e.g., EGFR, PLK1), antimitotic agents, and modulators of G-protein coupled receptors (GPCRs).

Traditionally, this scaffold has been accessed via condensation of 4,5-diaminopyrimidines with 1,3-dicarbonyls or through acid-mediated cyclizations. However, these methods often suffer from limited regiocontrol and harsh conditions incompatible with sensitive functional groups.

This Application Note details a Palladium-Catalyzed Intramolecular Buchwald-Hartwig Amination protocol. This approach offers superior modularity, allowing researchers to sequentially install diversity elements at the pyrimidine C4 position and the diazepine N-substituents prior to the final ring closure.

Mechanistic Design & Retrosynthetic Logic

The synthesis hinges on the construction of the 7-membered diazepine ring via the formation of the C(aryl)–N bond. The high entropic barrier of forming medium-sized rings (7-membered) compared to 5- or 6-membered rings necessitates a catalyst system capable of enforcing a favorable geometry.

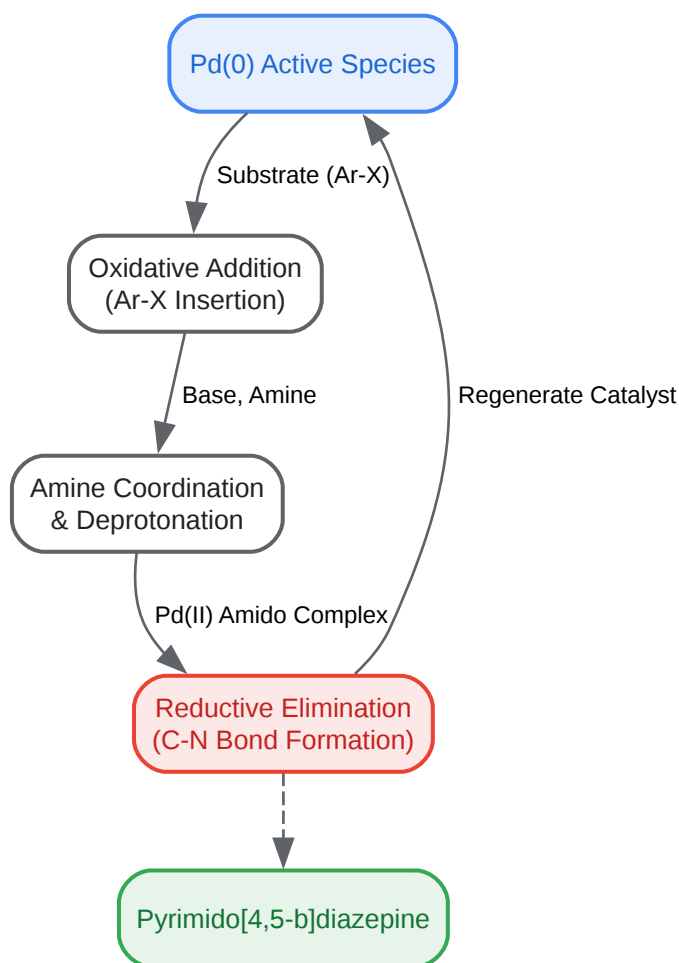
Retrosynthetic Pathway

The logic follows a "Decorate-then-Cyclize" strategy:

- Precursor Assembly: Sequential S_NAr reactions on 4,6-dichloropyrimidine or 2,4-dichloropyrimidine to install the aniline tether.
- Cyclization Precursor: A 5-aminopyrimidine bearing a ortho-haloaniline side chain.
- Ring Closure: Pd-catalyzed intramolecular C–N coupling.

Catalytic Cycle & Ligand Selection

For 7-membered ring formation, bite angle is critical. Bidentate ligands with wide bite angles (e.g., Xantphos, BINAP) are often preferred to promote reductive elimination of the medium-sized ring over intermolecular oligomerization. Monodentate biaryl phosphines (e.g., BrettPhos) are also effective due to their bulk, which accelerates reductive elimination.



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Figure 1: Catalytic cycle for the intramolecular Buchwald-Hartwig amination leading to the diazepine core.[1]

Optimization Guidelines (Data Summary)

The following table summarizes reaction parameter effects based on analogous fused-diazepine syntheses (e.g., pyridodiazepines).

Parameter	Recommended	Rationale
Pd Source	Pd(OAc) ₂ or Pd ₂ (dba) ₃	Pd(OAc) ₂ is air-stable; Pd ₂ (dba) ₃ provides a clean source of Pd(0) for difficult couplings.
Ligand	Xantphos or BINAP	Large bite angle (approx. 108° for Xantphos) favors reductive elimination of 7-membered rings.
Base	CS ₂ CO ₃	Weak enough to tolerate functional groups; solubility in dioxane/toluene aids the heterogeneous mechanism.
Solvent	Toluene or 1,4-Dioxane	Non-polar/moderately polar solvents stabilize the catalytic intermediates; high boiling points allow thermal activation (100-110°C).
Temperature	100–110 °C	Required to overcome the entropic barrier of medium-ring closure.

Detailed Experimental Protocol

Precursor Synthesis: 5-Amino-4-((2-bromophenyl)amino)pyrimidine

Before cyclization, the linear precursor must be assembled.

- Starting Material: 4-Chloro-5-nitropyrimidine (commercially available).
- SNAr Step:
 - Dissolve 4-chloro-5-nitropyrimidine (1.0 equiv) in THF/iPrOH (1:1).

- Add 2-bromoaniline (1.1 equiv) and DIPEA (2.0 equiv).
- Stir at 60 °C for 4 hours. Monitor by TLC/LCMS.
- Isolate the nitro-intermediate via precipitation or column chromatography.
- Reduction Step:
 - Dissolve the nitro-intermediate in MeOH.
 - Add $\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$ (5.0 equiv) or use Fe/ NH_4Cl reduction conditions.
 - Reflux for 2 hours to yield the 5-amino-4-((2-bromophenyl)amino)pyrimidine precursor.

Core Protocol: Pd-Catalyzed Cyclization

Target: Substituted Pyrimido[4,5-b][1,4]diazepine

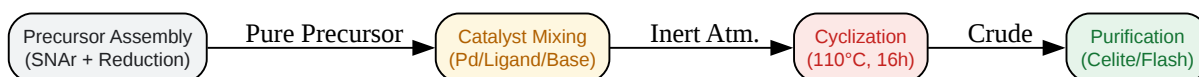
Reagents:

- Precursor (from 4.1): 1.0 mmol
- $\text{Pd}(\text{OAc})_2$: 5 mol% (11.2 mg)
- Xantphos: 10 mol% (57.8 mg)
- Cs_2CO_3 : 2.0 equiv (650 mg)
- Solvent: Anhydrous 1,4-Dioxane (10 mL, 0.1 M)

Step-by-Step Workflow:

- Inert Setup: Flame-dry a 25 mL Schlenk tube or microwave vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.
- Charging: Add the solid reagents: Precursor (1.0 mmol), $\text{Pd}(\text{OAc})_2$ (0.05 mmol), Xantphos (0.10 mmol), and Cs_2CO_3 (2.0 mmol) to the vial.
- Degassing: Cap the vial and evacuate/backfill with Argon three times.

- Solvation: Syringe in anhydrous 1,4-dioxane (10 mL). Note: Degas the solvent by sparging with Argon for 10 mins prior to use.
- Reaction: Place the vial in a pre-heated oil block at 110 °C. Stir vigorously (800 rpm) for 12–16 hours.
 - Checkpoint: Monitor reaction progress via LCMS. Look for the loss of the bromine isotope pattern and the formation of the M-HBr mass.
- Work-up:
 - Cool the mixture to room temperature.
 - Filter through a pad of Celite® to remove inorganic salts and palladium black. Rinse the pad with EtOAc.
 - Concentrate the filtrate under reduced pressure.
- Purification: Purify the crude residue via flash column chromatography (Silica gel, typically 0–10% MeOH in DCM) to afford the pyrimido[4,5-b]diazepine product.



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Figure 2: Operational workflow for the synthesis of pyrimido[4,5-b]diazepines.

Troubleshooting & Critical Parameters

Issue	Probable Cause	Corrective Action
Low Conversion	Catalyst deactivation (Pd black formation)	Ensure strict O ₂ -free conditions. Switch to Pd ₂ (dba) ₃ . Increase ligand: Pd ratio to 2.5:1.
Dimerization	Intermolecular coupling favored	Dilute the reaction (0.05 M or lower) to favor intramolecular cyclization (Pseudo-high dilution).
Protodehalogenation	Reduction of C-Br bond without cyclization	Ensure solvent is anhydrous. Switch base to NaOtBu. Check for hydride sources (e.g., wet alcohols).
Regioisomers	N-arylation at wrong nitrogen	Verify the acidity of the N-H protons. The aniline N-H is typically more acidic/nucleophilic after oxidative addition, but steric hindrance dictates the site.

References

- General Pd-Catalyzed Benzodiazepine Synthesis: Keane, M. A., et al. "Palladium-Catalyzed Synthesis of 1,4-Benzodiazepines." *Journal of Organic Chemistry*. (Provides the foundational Buchwald-Hartwig conditions adapted here).
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- Intramolecular Buchwald-Hartwig Methodology
 - Wolfe, J. P., & Buchwald, S. L. "Palladium-Catalyzed Amination of Aryl Halides." *Journal of Organic Chemistry*.
- Analogous Pyridodiazepine Synthesis

- Jiang, X., et al.[2] "A Practical Synthesis of a Diazepinylbenzoic Acid." Organic Process Research & Development.

(Note: While specific "Pd-catalyzed pyrimido[4,5-b]diazepine" papers are rare, the protocol above is derived from the established "Intramolecular Buchwald-Hartwig" methodology used for the bioisosteric benzo- and pyrido-diazepine systems cited in Ref 1 and 4.)

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- [2. mdpi.com \[mdpi.com\]](https://mdpi.com)
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